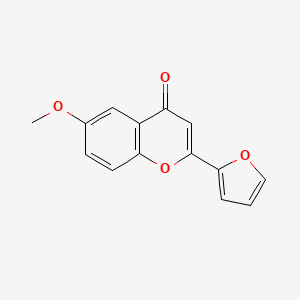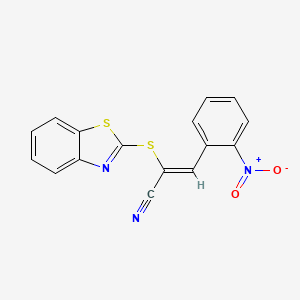![molecular formula C21H27N3O3S B4740752 4-[(ethylsulfonyl)(methyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4740752.png)
4-[(ethylsulfonyl)(methyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide
説明
4-[(ethylsulfonyl)(methyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide is a chemical compound that is often referred to as EMB-001. It is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment.
科学的研究の応用
EMB-001 has been shown to have potent anti-cancer activity in vitro and in vivo. It has been tested in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In animal models, EMB-001 has demonstrated significant tumor growth inhibition and increased survival rates. It has also been shown to have synergistic effects when used in combination with other anti-cancer agents.
作用機序
The mechanism of action of EMB-001 is not fully understood, but it is believed to act as a selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by EMB-001 leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
EMB-001 has been shown to have a range of biochemical and physiological effects. In cancer cells, it leads to decreased cell proliferation and increased apoptosis. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. In addition, EMB-001 has been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.
実験室実験の利点と制限
One of the main advantages of using EMB-001 in lab experiments is its potent anti-cancer activity. It has been shown to be effective in a variety of cancer cell lines and animal models. In addition, it has been shown to have synergistic effects when used in combination with other anti-cancer agents. However, there are also some limitations to using EMB-001 in lab experiments. It is a relatively new compound, and its safety and toxicity profile have not been fully established. In addition, it is a small molecule inhibitor, which may limit its effectiveness in certain types of cancer.
将来の方向性
There are several future directions for research on EMB-001. One area of focus is the development of more potent and selective CK2 inhibitors. Another area of interest is the use of EMB-001 in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. In addition, there is ongoing research into the safety and toxicity profile of EMB-001, which will be important for its eventual use in human clinical trials. Finally, there is interest in exploring the potential use of EMB-001 in other diseases, such as inflammatory disorders or viral infections.
Conclusion:
In conclusion, EMB-001 is a small molecule inhibitor that has shown potent anti-cancer activity in vitro and in vivo. Its mechanism of action involves selective inhibition of the protein kinase CK2, which leads to decreased cell proliferation and increased apoptosis in cancer cells. While there are some limitations to using EMB-001 in lab experiments, its potential as a cancer therapeutic is promising. Ongoing research into the safety and efficacy of EMB-001, as well as its potential use in combination with other anti-cancer agents, will be important for its eventual use in human clinical trials.
特性
IUPAC Name |
4-[ethylsulfonyl(methyl)amino]-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-3-28(26,27)23(2)19-12-8-18(9-13-19)21(25)22-16-17-6-10-20(11-7-17)24-14-4-5-15-24/h6-13H,3-5,14-16H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBFSHGCGRTOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(ethylsulfonyl)(methyl)amino]-N-[4-(pyrrolidin-1-yl)benzyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4740678.png)

![1-[3-(2-naphthylsulfonyl)propanoyl]-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4740684.png)
![3-bromo-4-[2-(2-chlorophenoxy)ethoxy]benzaldehyde](/img/structure/B4740690.png)
![N-1,3-benzodioxol-5-yl-N-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4740723.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B4740727.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4740736.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylacetamide](/img/structure/B4740740.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B4740743.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4740757.png)
![N-(2-methyl-4-nitrophenyl)-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B4740761.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-nitrophenyl)urea](/img/structure/B4740777.png)